
3-hydroxy-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one
Descripción general
Descripción
3-hydroxy-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one, also known as HHP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HHP is a derivative of the natural compound, shikimic acid, and is synthesized through a multistep process involving different chemical reactions.
Aplicaciones Científicas De Investigación
Synthesis of Chelating Compounds
3-Hydroxy-4H-pyran-4-one derivatives have been synthesized for potential use as chelating agents. Researchers synthesized 6-(cholyloxymethyl)-3-hydroxy-4H-pyran-4-one and other derivatives, starting from naturally occurring acids and utilizing solid/liquid phase-transfer procedures mediated by 18C6 ether. These compounds have potential applications in chelation therapy or as agents in chemical syntheses (Mischie et al., 2002).
Ultrasound-Mediated Synthesis
A novel and convenient synthesis method for 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives has been developed using ultrasound irradiation. This method is more environment-friendly and efficient, with advantages like shorter reaction times and higher yields, making it significant for large-scale applications in various scientific fields (Wang et al., 2011).
Anticonvulsant Activity
New 3-hydroxy-6-hydroxy-methyl-2-substituted 4H-pyran-4-one derivatives were synthesized as potential anticonvulsant compounds. These compounds exhibited significant anticonvulsant activities in experimental models, suggesting their potential in developing new treatments for epilepsy and related disorders (Aytemir et al., 2010).
Electrocatalytic Applications
4-Hydroxy-6-methyl-2H-pyran-2-one has been used in electrocatalytic reactions for the efficient formation of substituted 3-acetoacetylcoumarins. These reactions are significant for the synthesis of compounds with biomedical applications, showcasing the compound's role in green chemistry and electrocatalysis (Elinson et al., 2018).
Corrosion Inhibition
Pyran-2-one derivatives have been evaluated for their corrosion inhibition performance on mild steel in acidic media. These compounds show high inhibition efficacy, indicating their potential application in materials science and engineering for protecting metals against corrosion (El Hattak et al., 2021).
Oxidant-Free Synthesis
An oxidant-free, water-based synthetic route for α-6-hydroxy-6-methyl-4-enyl-2H-pyran-3-one has been developed from bio-based derivatives. This environmentally friendly synthesis is important for obtaining biologically active compounds and contributes to sustainable chemistry practices (Gelmini et al., 2016).
Larvicidal Potential
Hydroxy-2-methyl-4H-pyran-4-one (Maltol) isolated from Senecio laetus exhibited significant larvicidal potential against mosquito species. This suggests its application in vector control and highlights its importance in public health and environmental biology (Ali & Venugopalan, 2019).
Propiedades
IUPAC Name |
3-hydroxy-2-(hydroxymethyl)-6-methylpyran-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-4-2-5(9)7(10)6(3-8)11-4/h2,8,10H,3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHSKONRJVZHAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(O1)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22639-17-4 | |
| Record name | 3-hydroxy-2-(hydroxymethyl)-6-methyl-4H-pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
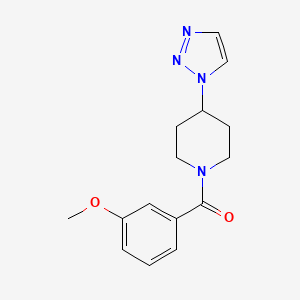
![Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine dihydrochloride](/img/structure/B2952179.png)
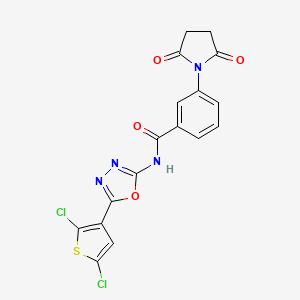
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide](/img/structure/B2952181.png)
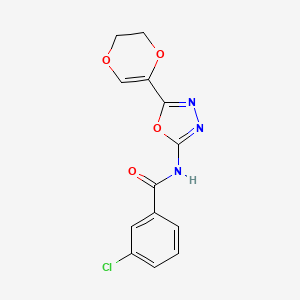
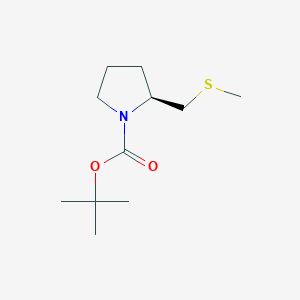
![N-[2-(1H-indol-3-yl)ethyl]-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide](/img/structure/B2952191.png)

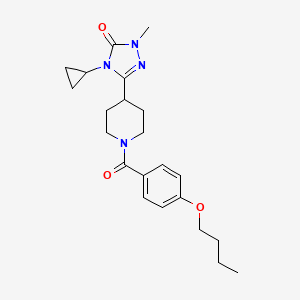
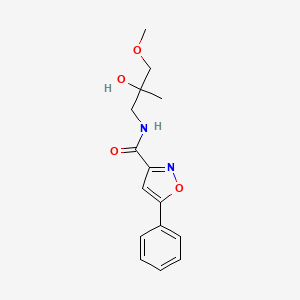

![N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide](/img/structure/B2952199.png)
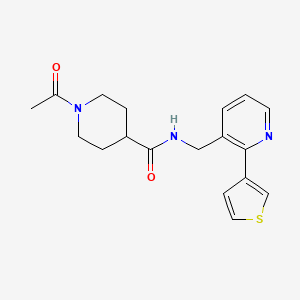
![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-chloro-2-nitrobenzamide](/img/structure/B2952201.png)
